molecular formula C8H8N2O B178138 Imidazo[1,2-a]pyridin-8-ylmethanol CAS No. 111477-17-9

Imidazo[1,2-a]pyridin-8-ylmethanol

Cat. No. B178138
M. Wt: 148.16 g/mol
InChI Key: GXRHUJOMCLYOGR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-8-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It is recognized as a bioactive scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-8-ylmethanol, has been well studied in the past decade. The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These methods have been developed to improve the ecological impact of the classical schemes .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-8-ylmethanol can be represented by the InChI code: 1S/C8H8N2O.ClH/c11-6-7-2-1-4-10-5-3-9-8(7)10;/h1-5,11H,6H2;1H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-8-ylmethanol, have been the subject of numerous chemical reactions. These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-8-ylmethanol is a chemical compound with the molecular formula C8H8N2O . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

  • Materials Science and Optoelectronics

    • Imidazo[1,2-a]pyridine derivatives have shown great potential in materials science .
    • They have been used in different technological applications such as optoelectronic devices .
    • The unique chemical structure and versatility of these compounds contribute to their optical behaviors .
  • Pharmaceutical Field

    • Imidazo[1,2-a]pyridine derivatives have been used in the pharmaceutical field .
    • They have been used in the development of anti-cancer drugs .
    • Their unique chemical structure and biological properties make them suitable for this application .
  • Sensors

    • These compounds have been used in the development of sensors .
    • Their unique chemical structure and versatility make them suitable for this application .
  • Confocal Microscopy and Imaging

    • Imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
    • Their unique optical behaviors make them suitable for this application .
  • Organic Synthesis and Pharmaceutical Chemistry

    • Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
    • The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
    • This functionalization can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
  • Treatment of Diseases

    • Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
    • Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
  • Corrosion Inhibitor

    • Imidazole pyrimidine and its derivatives are potential corrosion inhibitors to protect steel from environmental corrosion .
    • This application is particularly relevant in industries where metal structures are exposed to harsh environmental conditions .
  • Synthesis of Heterocyclic Scaffolds

    • Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis .
    • The synthesis of this scaffold from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .
    • Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .

Safety And Hazards

While specific safety and hazard information for Imidazo[1,2-a]pyridin-8-ylmethanol is not available in the retrieved papers, general safety measures for handling chemical compounds should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-8-ylmethanol, have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely focus on developing more efficient and environmentally friendly synthesis methods , as well as exploring new applications in medicinal chemistry .

properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRHUJOMCLYOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452452
Record name Imidazo[1,2-a]pyridin-8-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-8-ylmethanol

CAS RN

111477-17-9
Record name Imidazo[1,2-a]pyridin-8-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold solution of methyl imidazo[1,2-a]pyridine-8-carboxylate (5.55 g, 31.53 mmol, 1 eq) in THF (100 mL) was added LAH in ether (1 M solution in ether, 4 equiv.) and then stirred at rt for 6 h. The reaction mixture was cooled to 0° C. and quenched with water/15% NaOH/water. Reaction mixture was diluted with ethyl acetate and stirred at room temperature for 15 min and then filtered. The solid was washed with ethanol and the organic layers were combined, dried and evaporated to give the alcohol, which was purified by column chromatography to yield the desired product in 40% yield.
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40%

Synthesis routes and methods II

Procedure details

A mixture of 2.92 g (23 mmole) of 3-hydroxymethyl-2-pyridinamine, 6.15 g (35 mmole) of chloroacetaldehyde, and 2.0 g (35 mmole) of sodium bicarbonate in 100 ml of ethanol was heated at reflux for 1.5 hours. The mixture was filtered and the filtrate was concentrated in vacuo to a solid. Recrystallization from diethyl ether yielded 4.4 g of 8-hydroxymethylimidazo[1,2-a]pyridine, as confirmed by the nmr and infrared spectra. A mixture of 683 mg (3.8 mmole) of 2-mercapto-5-methoxybenzimidazole and 700 mg (3.8 mmole) of 8-hydroxymethylimidazo[1,2-a]pyridine was dissolved in 3 ml of 30% hydrogen bromide in acetic acid and heated on a steam bath. After being cooled to room temperature, the mixture was partitioned between 5% aqueous sodium hydroxide and dichloromethane. The organic layer was dried over sodium sulfate, filtered, and concentrated to yield the title compound as an oil. Structure assignment was supported by the nmr and infrared spectra.
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Synthesis routes and methods III

Procedure details

From 2a (yield: 82%); mp 177-479° C.; IR (KBr) 1505, 1300, 1140, 1015, 780, 735 cm−1; 1H NMR (400 MHz, CDCl3) δ 4.99 (s, 2H), 5.65 (s, 1H), 6.78 (t, 1H, J=6.5 Hz), 7.17 (d, 1H, J=6.5 Hz), 7.27 (s, 1H), 7.59 (s, 1H), 8.08 (d, 1H, J=6.5 Hz); 13C NMR (100 MHz, CDCl3) δ 58.5, 112.5, 112.7, 121.6, 125.0, 130.0, 132.7, 144.4.
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